(6-Formylpyridin-2-yl)boronic acid
Overview
Description
“(6-Formylpyridin-2-yl)boronic acid” is a chemical compound . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also a useful reagent for the preparation of bioactive small molecules .
Synthesis Analysis
The synthesis of boronic acids like “(6-Formylpyridin-2-yl)boronic acid” often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . Another method involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .
Molecular Structure Analysis
The molecular formula of “(6-Formylpyridin-2-yl)boronic acid” is C6H6BNO3 . Its average mass is 150.928 Da and its monoisotopic mass is 151.044067 Da .
Chemical Reactions Analysis
Boronic acids, including “(6-Formylpyridin-2-yl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications . Protodeboronation of boronic esters is a key transformation in the functionalization of alkyl boronic esters .
Scientific Research Applications
Drug Discovery and Development
Boronic acids, including derivatives like (6-Formylpyridin-2-yl)boronic acid, have been increasingly incorporated into drug discovery efforts due to their ability to potentially enhance the potency of drugs or improve their pharmacokinetic profiles. The last two decades have witnessed a significant rise in the use of boronic acids in medicinal chemistry, leading to the approval of several boronic acid-based drugs by the FDA and Health Canada. These developments highlight the growing importance of boronic acids in therapeutic applications and drug development processes (Plescia & Moitessier, 2020).
Electrochemical Biosensors
Electrochemical biosensors utilizing derivatives of boronic acids, like ferroceneboronic acid (FcBA) and its variants, demonstrate the utility of boronic acid moieties in detecting biological analytes. These sensors leverage the selective binding properties of boronic acids to diol residues of sugars and other entities, enabling the electrochemical determination of substances like glucose and glycated hemoglobin (HbA1c). The versatility of FcBA-based sensors extends to the detection of fluoride ions and other analytes, illustrating the broad potential of boronic acid derivatives in biosensing technologies (Wang et al., 2014).
Removal of Boron in Desalination
In seawater desalination applications, the removal of boron (often in the form of boric acid) is a significant challenge. The incorporation of boronic acid derivatives in membrane technologies, such as reverse osmosis (RO) and nanofiltration (NF), has seen increased attention in scientific research. Understanding the physicochemical properties and the speciation of boric acid in seawater is crucial for enhancing the efficiency of boron removal in desalination processes, indicating the relevance of boronic acid chemistry in environmental applications (Tu et al., 2010).
Antifungal Applications
Boronic acid derivatives, including (6-Formylpyridin-2-yl)boronic acid, may exhibit significant bioactivity, particularly in antifungal and insecticidal applications. The unique interaction of boron-containing compounds with organic biochemicals highlights their potential in developing new antimicrobial agents. For instance, tavaborole, a boronic acid-based compound, has been approved for treating onychomycosis, demonstrating the effectiveness of boronic acid derivatives in fungal treatment (Arvanitis et al., 2020).
Immune Function Modulation
Boronic acid derivatives, as part of the broader category of boron-containing compounds, have been implicated in modulating immune function. Research indicates that boron, as an essential trace element, plays a role in various biochemical pathways and biomolecules relevant to immune response, thus underscoring the potential of boronic acid derivatives in immunology (Hunt, 2003).
Safety And Hazards
The safety data sheet for similar boronic acids suggests that they may cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with care, using protective gloves, clothing, and eye/face protection . They should be used only in well-ventilated areas or outdoors .
Future Directions
Boronic acids, including “(6-Formylpyridin-2-yl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various sensing applications, protein manipulation, cell labeling, electrophoresis of glycated molecules, and in polymers for the controlled release of insulin . They are also employed as building materials for microparticles for analytical methods .
properties
IUPAC Name |
(6-formylpyridin-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXILAYGCHAABTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694462 | |
Record name | (6-Formylpyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Formylpyridin-2-yl)boronic acid | |
CAS RN |
1310384-00-9 | |
Record name | B-(6-Formyl-2-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Formylpyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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